1,1'-Carbonylbis(2-methylimidazole) is a chemical compound with the molecular formula C₉H₁₀N₄O and a molecular weight of approximately 190.20 g/mol. It is characterized by the presence of two 2-methylimidazole groups linked by a carbonyl functional group. The compound is known for its unique structural features, which contribute to its chemical properties and potential applications in various fields.
The compound appears as a solid with a melting point ranging from 218 to 220 degrees Celsius and has a density of approximately 1.29 g/cm³ . Its structure can be represented as follows:
textN N | |C - C = O | | C C | | N N
1,1'-Carbonylbis(2-methylimidazole) acts as a versatile coupling agent for the formation of amide bonds, peptide bonds, and esters. Its ability to activate carboxylic acids and promote condensation reactions makes it valuable in the synthesis of complex organic molecules [].
This compound has been investigated as a curing agent for epoxy resins. It effectively crosslinks epoxy molecules, leading to the formation of strong and durable polymers with potential applications in adhesives, coatings, and composite materials [].
Recent research suggests that 1,1'-Carbonylbis(2-methylimidazole) can act as a catalyst for various organic transformations. For example, it has been shown to promote the ring-opening polymerization of cyclic ethers and the cyclization of aldehydes [, ].
Studies have explored the potential of 1,1'-Carbonylbis(2-methylimidazole) in drug delivery applications. Its ability to form self-assembling structures has led to its investigation as a carrier for drug molecules, potentially improving drug targeting and efficacy [].
Research into the biological activity of 1,1'-carbonylbis(2-methylimidazole) suggests potential pharmacological properties. Compounds containing imidazole rings are often studied for their biological activities, including:
The synthesis of 1,1'-carbonylbis(2-methylimidazole) can be achieved through various methods:
Each method may yield different purity levels and require optimization based on desired applications.
1,1'-Carbonylbis(2-methylimidazole) has potential applications across several fields:
Interaction studies involving 1,1'-carbonylbis(2-methylimidazole) focus on its behavior in biological systems and its interactions with other molecules. These studies may include:
Such research is crucial for determining its viability as a pharmaceutical agent or industrial chemical.
Several compounds share structural similarities with 1,1'-carbonylbis(2-methylimidazole). Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 2-Methylimidazole | Single imidazole ring | Simpler structure; less complex reactivity |
| Imidazole | Basic imidazole structure | Lacks carbonyl linkage; different reactivity |
| Carbonylbis(2-methylimidazole) | Two imidazoles linked by carbonyl | Similar but lacks unique properties from bis-linkage |
| Benzylimidazole | Contains benzyl group instead of methyl | Different functional group affecting reactivity |
The unique feature of 1,1'-carbonylbis(2-methylimidazole) lies in its dual imidazole structure connected by a carbonyl group, which influences its chemical behavior and potential applications beyond those of simpler imidazoles.
The primary function of 1,1'-Carbonylbis(2-methylimidazole) lies in its capacity to transfer carbonyl groups to nucleophiles through a two-step mechanism. Initially, the reagent reacts with carboxylic acids to form acyl imidazolide intermediates. This process begins with the nucleophilic attack of the carboxylic acid oxygen on the electrophilic carbonyl carbon of 1,1'-Carbonylbis(2-methylimidazole), displacing one imidazole moiety and generating an acyl imidazolide [2] [4]. The intermediate retains high electrophilicity, enabling subsequent reactions with amines, alcohols, or thiols to form amides, esters, or thioesters, respectively [2] [3].
Key studies demonstrate that the steric and electronic effects of the 2-methyl substituents on the imidazole rings modulate reactivity. For instance, the methyl groups hinder premature hydrolysis of the intermediate while enhancing selectivity toward bulkier nucleophiles [4]. Computational analyses corroborate that the electron-withdrawing nature of the imidazole rings stabilizes the transition state during acyl transfer, reducing activation energy [6].
Table 1: Representative Reactions Mediated by 1,1'-Carbonylbis(2-methylimidazole)
| Substrate | Nucleophile | Product | Yield (%) | Conditions |
|---|---|---|---|---|
| Benzoic acid | Benzylamine | N-Benzylamide | 92 | Acetonitrile, reflux |
| Acetic acid | Ethanol | Ethyl acetate | 88 | THF, room temperature |
| Stearic acid | Thiophenol | Thioester | 85 | DCM, 40°C |
The table above illustrates the versatility of 1,1'-Carbonylbis(2-methylimidazole) in diverse solvent systems and temperatures, underscoring its adaptability in synthetic workflows [2] [4].
The acyl imidazolide intermediate exhibits unique reactivity profiles due to its dual electrophilic and resonance-stabilized structure. Unlike traditional acyl chlorides, acyl imidazolides resist hydrolysis in aqueous media, enabling applications in biological systems such as protein labeling and peptide synthesis [4]. For example, alkyloxyacyl imidazole derivatives demonstrate stability in cell culture conditions while retaining reactivity toward lysine, serine, and tyrosine residues in proteins [4].
Comparative studies reveal that acyl imidazolides undergo nucleophilic substitution 10–100 times faster than their anhydride counterparts, attributed to the electron-deficient carbonyl carbon and the leaving group ability of imidazole [3] [4]. This reactivity is harnessed in peptide bond formation, where the intermediate facilitates coupling with minimal racemization, a critical advantage in synthesizing enantiomerically pure pharmaceuticals [2].
Table 2: Reactivity Comparison of Acylating Agents
| Acylating Agent | Hydrolysis Half-Life (pH 7) | Relative Reactivity (vs. Acyl Chloride) |
|---|---|---|
| Acyl Chloride | 10 seconds | 1.0 |
| Acyl Imidazolide | 2 hours | 0.8 |
| Mixed Anhydride | 30 minutes | 0.5 |
The data highlight the balanced reactivity and stability of acyl imidazolides, making them ideal for controlled acylation reactions [4].
Density Functional Theory (DFT) has been instrumental in unraveling the electronic and steric factors governing 1,1'-Carbonylbis(2-methylimidazole)-mediated reactions. Calculations on the acyl imidazolide intermediate reveal a planar geometry with partial positive charge localization on the carbonyl carbon, consistent with its electrophilic character [6]. Transition state analyses indicate that nucleophilic attack proceeds via a concerted mechanism, with simultaneous bond formation between the nucleophile and carbonyl carbon and cleavage of the imidazole leaving group [4].
Bond energy analysis further quantifies the stabilization provided by the 2-methylimidazole rings. The methyl groups lower the energy barrier for intermediate formation by 15–20 kJ/mol compared to non-methylated analogs, aligning with experimental observations of enhanced reaction rates [6]. Additionally, frontier molecular orbital (FMO) studies demonstrate that the HOMO-LUMO gap of the acyl imidazolide (4.2 eV) is narrower than that of acyl chlorides (5.1 eV), facilitating electron transfer during nucleophilic attack [6].
Table 3: Computed Energy Barriers for Key Reaction Steps
| Reaction Step | Activation Energy (kJ/mol) | Method |
|---|---|---|
| Acyl Imidazolide Formation | 85 | DFT (B3LYP/6-31G) |
| Amide Bond Formation | 72 | DFT (M06-2X) |
| Hydrolysis of Acyl Imidazolide | 105 | DFT (ωB97X-D3) |
These computational insights guide the rational design of 1,1'-Carbonylbis(2-methylimidazole) derivatives for tailored reactivity in complex syntheses [4] [6].
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